N-(2,2-二乙氧基乙基)-5-硝基嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

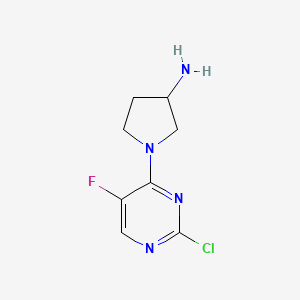

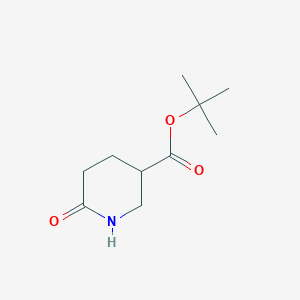

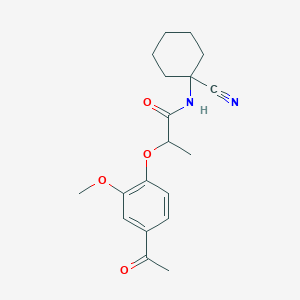

“N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and nitro compounds . For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been used in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyrimidine ring. The “4,6-diamine” suggests amino groups (-NH2) attached to the 4th and 6th carbons of the ring .

Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in its structure. The nitro group could undergo reduction to form an amino group, and the amino groups could participate in various reactions, such as acylation or alkylation .

科学研究应用

合成和化学性质

- 已经研究了 5-亚硝基嘧啶-4,6-二胺的氧化,导致了各种硝基嘧啶衍生物。这项研究突出了硝基嘧啶化合物中化学转化的潜力,这可能与 N-(2,2-二乙氧基乙基)-5-硝基嘧啶-4,6-二胺及其类似物的合成相关 (Cowden & Jacobson, 1980)。

- 关于某些嘧啶衍生物的合成和抗增殖活性的研究表明了硝基嘧啶在开发具有潜在生物活性的化合物中的效用。此类研究可以指导 N-(2,2-二乙氧基乙基)-5-硝基嘧啶-4,6-二胺在相关领域的合成和应用 (Otmar et al., 2004)。

潜在的生物学应用

- 硝基嘧啶化合物因其抗病毒和抗肿瘤特性而被探索。这些研究为在类似背景下研究 N-(2,2-二乙氧基乙基)-5-硝基嘧啶-4,6-二胺提供了基础,有可能发现新的治疗剂 (Hocková et al., 2003)。

化学反应和转化

- 硝基嘧啶环化为其他杂环化合物的过程已被记录下来,展示了硝基嘧啶在合成化学中的多功能性。此信息对于开发涉及 N-(2,2-二乙氧基乙基)-5-硝基嘧啶-4,6-二胺的合成路线可能很有价值 (Nishiwaki et al., 2003)。

先进材料和催化

- 一些硝基嘧啶衍生物表现出独特的电子结构,导致广泛的分子间相互作用。这些性质可用于基于 N-(2,2-二乙氧基乙基)-5-硝基嘧啶-4,6-二胺的结构框架设计材料或催化剂 (Quesada et al., 2004)。

作用机制

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with the Leishmania major pteridine reductase 1 (Lm-PTR1) and the human dopamine receptor D2 .

Biochemical Pathways

Similar compounds have been shown to affect the pathways associated with the leishmania major pteridine reductase 1 (lm-ptr1) and the human dopamine receptor d2 .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have a significant impact on the cellular processes of these pathogens.

属性

IUPAC Name |

4-N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O4/c1-3-18-7(19-4-2)5-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELCBHVYGHNSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=NC=NC(=C1[N+](=O)[O-])N)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)

![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)